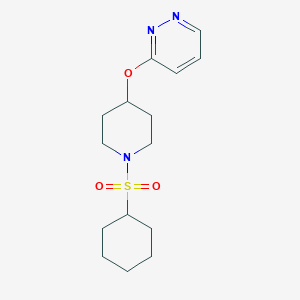

3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine

Description

Properties

IUPAC Name |

3-(1-cyclohexylsulfonylpiperidin-4-yl)oxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c19-22(20,14-5-2-1-3-6-14)18-11-8-13(9-12-18)21-15-7-4-10-16-17-15/h4,7,10,13-14H,1-3,5-6,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFZBWDGUXQSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions, often involving amination or hydrogenation processes . The cyclohexylsulfonyl group is then introduced via sulfonylation reactions, which may require specific reagents and conditions to ensure the correct attachment to the piperidine ring . Finally, the pyridazine moiety is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Structural Characteristics

The compound features:

- Pyridazine Ring : A six-membered heterocyclic ring containing two nitrogen atoms.

- Piperidine Moiety : A saturated six-membered ring containing one nitrogen atom.

- Cyclohexylsulfonyl Group : Enhances the compound's chemical diversity and may influence biological activity.

These structural elements contribute to the compound's potential interactions with various biological targets.

Pain Management

Research indicates that compounds similar to 3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine exhibit significant binding affinity for Transient Receptor Potential Vanilloid 1 (TRPV1) receptors, which are crucial in pain sensation pathways. Inhibition of these receptors may lead to reduced pain perception, making this compound a candidate for analgesic therapies.

Cancer Therapeutics

The compound's structural analogs have shown promise in inhibiting Cyclin-dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. By targeting CDK2, these compounds may facilitate the degradation of proteins involved in tumor growth, positioning them as potential agents in cancer treatment.

Interaction Studies

Interaction studies have demonstrated that this compound can modulate various biological pathways. For instance:

- TRPV1 Receptor Antagonism : Leads to decreased pain signaling.

- CDK2 Inhibition : Associated with reduced cell proliferation in cancerous cells.

These interactions highlight the compound's versatility as a therapeutic agent.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Moiety : Functionalization through nucleophilic substitution.

- Coupling Reaction : Linking the piperidine moiety with the pyridazine ring via an ether bond.

Careful control of reaction conditions is essential to achieve high yields and purity of the final product.

Case Studies and Research Findings

Several studies have evaluated the cytotoxicity and therapeutic potential of pyridazine derivatives, including those structurally related to this compound. For example:

- Cytotoxic Evaluation : Compounds were assessed for their effects on human cancer cell lines, demonstrating promising antiproliferative activities comparable to established chemotherapeutic agents such as cisplatin and doxorubicin .

These findings underscore the compound's potential as a lead candidate for further drug development.

Mechanism of Action

The mechanism by which 3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity and influencing various cellular pathways . The exact molecular targets and pathways would depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

- Core Heterocycle : Unlike analogs 8a–8c and 14a–14d, which feature benzamide or phenylurea cores, the target compound utilizes a pyridazine ring. Pyridazine’s electron-deficient nature may enhance binding to polar enzymatic pockets compared to benzamide derivatives .

- Sulfonyl Group: The cyclohexylsulfonyl group in the target compound differs from the 4-fluorophenylsulfonyl group in 14d.

- Synthetic Yield : The target compound’s hypothetical yield can be inferred from its analogs. Piperidin-4-yl benzamides (e.g., 8a, 8c) show higher yields (64–65%) than urea derivatives (14a–14d: 35–55%), suggesting that benzamide formation is more efficient than urea coupling under similar conditions .

Spectroscopic Signatures

- 1H-NMR : Sulfonamide protons (e.g., SO₂NH in 14d at δ 8.20) are typically downfield-shifted due to strong electron withdrawal. In contrast, the target compound’s cyclohexylsulfonyl group may exhibit distinct splitting patterns for cyclohexyl CH₂ groups (δ 1.0–2.5) .

- 19F-NMR (Hypothetical): Fluorinated analogs like 8b and 14a show characteristic peaks at δ -60 to -110 ppm for CF₃ groups, absent in the non-fluorinated target compound .

Research Implications and Limitations

Current data gaps include:

- Biological activity data (e.g., IC₅₀ values) for the target compound.

- Direct comparisons of metabolic stability or toxicity with analogs.

Further studies should prioritize functional assays (e.g., kinase inhibition) and pharmacokinetic profiling.

References [1] Molecules, 2014 (Synthesis and characterization data for analogs 8a–14d).

Biological Activity

3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Structural Overview

The compound consists of a pyridazine ring linked to a piperidine moiety through an ether bond, with a cyclohexylsulfonyl group attached to the piperidine. This unique structure may influence its biological interactions and pharmacological properties.

| Component | Description |

|---|---|

| Pyridazine Ring | A six-membered aromatic ring containing two nitrogen atoms. |

| Piperidine Moiety | A saturated six-membered ring containing one nitrogen atom. |

| Cyclohexylsulfonyl Group | A sulfonyl group attached to a cyclohexane, enhancing the compound's chemical diversity. |

Research indicates that this compound may exhibit significant biological activities through various mechanisms:

- TRPV1 Receptor Inhibition : Compounds structurally similar to this pyridazine derivative have been shown to inhibit TRPV1 receptors, which are implicated in pain sensation. This suggests potential applications in pain management.

- Cell Cycle Regulation : Studies on cyclin-dependent kinase (CDK) inhibition indicate that this compound may play a role in regulating cell cycle progression, making it a candidate for further investigation in cancer therapy.

- Anticancer Activity : Preliminary studies suggest that derivatives with similar structures exhibit antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. Key findings include:

- Cell Proliferation Inhibition : The compound demonstrated dose-dependent inhibition of cell proliferation in human melanoma (Sk-mel-2) and cervical carcinoma (HeLa) cell lines.

- Mechanisms of Action : Flow cytometry analysis revealed alterations in cell cycle phases, indicating that the compound may induce cell cycle arrest in treated cells .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the uniqueness of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Thio Pyridine Derivatives | Contains sulfur and pyridine | TRPV1 antagonism | Enhanced hydrophobic interactions |

| Pyrimidine Derivatives | Bifunctional with kinase inhibition | CDK2 degradation | Ubiquitin-proteasome pathway targeting |

| Other Piperidine Derivatives | Varies in substituents on piperidine | Neuroprotective effects | Variable receptor selectivity |

The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these similar compounds.

Q & A

Q. Characterization methods :

- NMR spectroscopy (1H, 13C, and 2D techniques) to confirm regiochemistry and purity.

- HPLC for assessing purity (>95% typically required for pharmacological studies) .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight .

Basic: How is the compound’s stability evaluated under varying pH and temperature conditions?

Answer:

Stability studies involve:

- Forced degradation : Exposure to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C) .

- Kinetic monitoring : Using UV-Vis spectroscopy or HPLC to track degradation products over time.

- Solid-state stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal behavior .

Q. Key findings :

- Sulfonamide bonds in the cyclohexylsulfonyl group may hydrolyze under extreme pH, necessitating buffered formulations for biological assays .

Advanced: How can reaction yields be optimized for the sulfonylation step in the piperidine ring functionalization?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity compared to chlorinated solvents .

- Catalyst use : Lewis acids (e.g., ZnCl2) or DMAP improve sulfonyl group transfer efficiency .

- Temperature control : Reactions performed at 0–5°C reduce side reactions (e.g., over-sulfonylation) .

Q. Example data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, room temp | 65 | 90 |

| Acetonitrile, 0°C | 82 | 95 |

| With ZnCl2 catalyst | 88 | 97 |

Advanced: How should researchers address contradictory data regarding the compound’s biological activity across different assays?

Answer:

Contradictions often arise due to:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources .

- Solubility limitations : Use of DMSO >0.1% can non-specifically inhibit targets .

Q. Mitigation strategies :

- Dose-response validation : Test across a wider concentration range (e.g., 1 nM–100 µM).

- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) .

- Metabolite screening : LC-MS/MS to rule out off-target effects from degradation products .

Advanced: What structural modifications enhance the compound’s pharmacokinetic profile while retaining target affinity?

Answer:

Rational modifications include:

- Bioisosteric replacement : Substitute the pyridazine ring with triazolo-pyridazine to improve metabolic stability .

- Piperidine ring substitution : Introduce polar groups (e.g., hydroxyl or carboxyl) to enhance aqueous solubility .

- Sulfonamide optimization : Replace cyclohexyl with fluorinated aryl groups to reduce CYP450-mediated oxidation .

Q. Case study :

- Original compound : LogP = 3.2, t1/2 (human liver microsomes) = 1.2 h.

- Modified analog (6-fluoro-triazolo-pyridazine derivative): LogP = 2.5, t1/2 = 4.8 h .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.